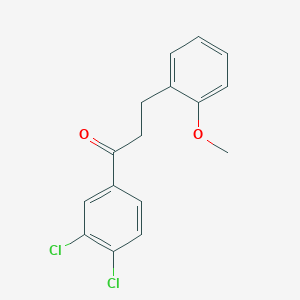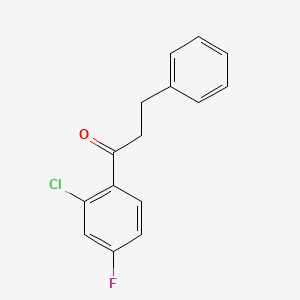
3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from readily available precursors. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation, reaction with piperazine, and deacetylation steps to obtain the target product . Similarly, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline was achieved through high-pressure hydrolysis, reduction, and addition reactions . These methods indicate that the synthesis of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone could potentially be carried out through analogous reactions, starting from dichloronitrobenzene derivatives and involving protective group strategies and nucleophilic substitutions.
Molecular Structure Analysis
The molecular structures of synthesized compounds are often elucidated using spectroscopic techniques such as FT-IR, UV-visible, 1H NMR, and HRMS, as well as single-crystal X-ray diffraction . For example, the crystal structure of a related compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was determined to crystallize in the orthorhombic system . These techniques could be applied to determine the molecular structure of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone, providing insights into its conformation and stereochemistry.
Chemical Reactions Analysis
The reactivity of compounds with methoxyphenyl and propiophenone groups can be diverse. For instance, reactions involving 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a compound with a methoxyphenyl group, have been explored for the synthesis of novel derivatives with potential chemopreventive properties . Additionally, the reactivity of methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate with phenols was investigated, although the desired aryl ethers were not obtained . These studies suggest that 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone could undergo various chemical reactions, potentially leading to new compounds with interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. Density functional theory (DFT) calculations, as well as experimental techniques, are used to predict and measure properties such as vibrational frequencies, molecular geometry, and electronic parameters . For example, the HOMO-LUMO energy gap and chemical reactivity parameters of a related compound were studied both theoretically and experimentally, showing good agreement . These methods could be applied to 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone to predict its reactivity, stability, and potential biological activity.
Wissenschaftliche Forschungsanwendungen
Microwave- and Ultrasound-Assisted Semisynthesis
3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone and its derivatives have been studied for their potential in rapid and practical semisynthesis. Techniques like microwave and ultrasound heating have been compared to facilitate the reaction of phenylpropenes with palladium chloride and sodium formate in a mixture of formic acid, methanol, and water. This process yields phenylpropanes, which are then oxidized to produce methoxylated propiophenones. Such methods show promise in the efficient synthesis of these compounds (Joshi, Sharma, & Sinha, 2005).
Synthesis and Properties of Polyphosphonate Derivatives
Polyphosphonate derivatives containing photosensitive unsaturated keto groups have been synthesized using 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone and related compounds. These derivatives have been prepared by polycondensation reactions, with their structures confirmed through various spectroscopic techniques. Their thermal properties, molecular weights, and photosensitive properties were studied, revealing insights into their potential applications in materials science and photophysics (Kaniappan, Murugavel, & Thangadurai, 2013).
Molecular Docking and Quantum Chemical Calculations
3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone has been involved in studies focusing on molecular docking and quantum chemical calculations. These studies aim to understand the structural, spectral, and electronic properties of synthesized compounds. The findings contribute to our knowledge of non-covalent interactions, bandgap energies, and drug-likeness properties, which are crucial for pharmaceutical applications and material sciences (R. H. et al., 2021).
Cancer Chemopreventive Potential
Compounds related to 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone have shown promise in cancer chemoprevention. Studies have highlighted the biological effects of these compounds, particularly their role in inhibiting cancer growth and development. The synthesis of novel derivatives has been reported, enhancing our understanding of the chemopreventive potential of these compounds (Curini et al., 2006).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRWYYVPHYGOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644199 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone | |
CAS RN |
898774-04-4 | |
| Record name | 1-Propanone, 1-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















